3-Oxomarrubiin

Descripción

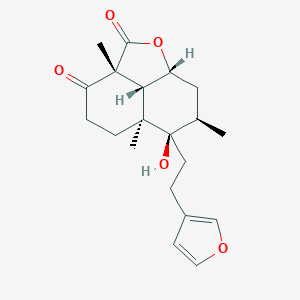

3-Oxomarrubiin is a derivative of marrubiin, a labdane diterpene γ-lactone isolated from Lamiaceae species such as Marrubium vulgare (white horehound). Marrubiin itself is characterized by a 15,16-epoxy-6β,9-dihydroxy-8βH-labda-13(16),14-dien-19-oic acid γ-lactone structure .

Propiedades

Número CAS |

19898-90-9 |

|---|---|

Fórmula molecular |

C20H26O5 |

Peso molecular |

346.4 g/mol |

Nombre IUPAC |

(1R,4R,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecane-3,5-dione |

InChI |

InChI=1S/C20H26O5/c1-12-10-14-16-18(2,7-5-15(21)19(16,3)17(22)25-14)20(12,23)8-4-13-6-9-24-11-13/h6,9,11-12,14,16,23H,4-5,7-8,10H2,1-3H3/t12-,14-,16-,18+,19+,20-/m1/s1 |

Clave InChI |

NMTGXAKMAWZRIF-YCXIAQJUSA-N |

SMILES |

CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C |

SMILES isomérico |

C[C@@H]1C[C@@H]2[C@@H]3[C@@]([C@]1(CCC4=COC=C4)O)(CCC(=O)[C@@]3(C(=O)O2)C)C |

SMILES canónico |

CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Peregrinin can be synthesized through the hydrogenation of its precursor compound in ethyl acetate over palladium . This process yields a tetrahydro derivative of peregrinin, which is more stable and easier to study .

Industrial Production Methods

There is limited information available on the industrial production methods of peregrinin. the extraction of peregrinin from Marrubium peregrinum L. involves exhaustive extraction with petroleum ether, followed by chromatographic separation .

Análisis De Reacciones Químicas

Types of Reactions

Peregrinin undergoes various chemical reactions, including hydrogenation and decarboxylation . The hydrogenation of peregrinin in ethyl acetate over palladium results in the formation of its tetrahydro derivative .

Common Reagents and Conditions

Hydrogenation: Ethyl acetate and palladium are commonly used reagents for the hydrogenation of peregrinin.

Decarboxylation: This reaction is facilitated by the presence of specific acids obtained from the lactone form of peregrinin.

Major Products

The major products formed from the reactions of peregrinin include its tetrahydro derivative and other related diterpenoids .

Aplicaciones Científicas De Investigación

Chemistry: Peregrinin’s complex structure makes it an interesting subject for structural and stereochemical studies.

Medicine: There is limited information on the medicinal applications of peregrinin, but its structural complexity suggests potential pharmacological properties.

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Oxomarrubiin (inferred structure) with structurally related diterpenes, lactones, and derivatives from the evidence:

*Estimated based on marrubiin’s molecular weight (314.4) + oxo group addition (Δ ~14 g/mol).

Key Comparative Insights

Functional Group Influence on Properties

- This compound vs.

- 3-O-Methyltirotundin : The C-3 methyl ether group enhances lipophilicity, which may improve membrane permeability but reduce hydrogen-bonding capacity relative to this compound .

- 26-Nor-8-oxo-alpha-onocerin: The nor-diterpene skeleton and C-8 oxo group suggest distinct metabolic stability compared to this compound’s labdane backbone .

Structural Class Variations

- Labdane Diterpenes (e.g., marrubiin, tirotundin): Share a common bicyclic framework but differ in substituents.

- Lignans/Triterpenes (e.g., Gomisin M2, Broussonin C): These belong to distinct biosynthetic classes, with Gomisin M2’s tetrahydrofuran ring offering rigidity absent in labdane diterpenes .

Pharmacological Implications (Inferred)

While direct activity data for this compound are lacking, comparisons with analogs suggest:

- Antioxidant Activity : Hydroxyl-rich compounds like tirotundin may exhibit stronger free-radical scavenging than this compound .

- Bioavailability : Methylated analogs (e.g., 3-O-Methyltirotundin) likely have enhanced absorption over polar oxo derivatives .

- Target Specificity : The γ-lactone in marrubiin derivatives is critical for interactions with anti-inflammatory targets like NF-κB; modifications at C-3 could modulate this effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.